Lycopene-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H56 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

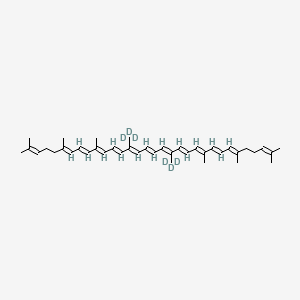

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+/i5D3,6D3 |

InChI Key |

OAIJSZIZWZSQBC-ZSHYIBOXSA-N |

Isomeric SMILES |

[2H]C(/C(=C\C=C\C=C(/C([2H])([2H])[2H])\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)([2H])[2H] |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lycopene-d6: Molecular Weight, Physicochemical Identity, and Bioanalytical Application

Topic: The Molecular Weight and Analytical Characterization of Lycopene-d6 Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This compound is a stable isotope-labeled derivative of lycopene (

Core Data Points:

-

Molecular Weight: 542.91 g/mol

-

Chemical Formula:

-

Primary Application: Isotope Dilution Mass Spectrometry (IDMS) for total lycopene quantification.

Chemical Identity & Physicochemical Properties

Molecular Weight Calculation

The mass shift in this compound is achieved by substituting six hydrogen atoms (

| Parameter | Standard Lycopene | This compound |

| Formula | ||

| Monoisotopic Mass | 536.4382 Da | 542.4759 Da |

| Average Molecular Weight | 536.87 g/mol | 542.91 g/mol |

| Mass Shift ( | — | +6.04 Da |

Structural Specificity

The most commercially available form of this compound is 14,19-bis(trideuteriomethyl)lycopene .

-

IUPAC Name: (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene.

-

Labeling Position: The deuterium atoms are located on the two central methyl groups (positions 19 and 19' relative to the center of symmetry). This central labeling is strategic, ensuring the isotopic label is retained during characteristic fragmentation pathways that involve the loss of terminal groups.

Stability & Handling

-

Light Sensitivity: Like native lycopene, the d6 analog is highly susceptible to photo-isomerization (trans-to-cis) and photo-oxidation. All handling must occur under yellow light (wavelength >500 nm).

-

Thermal Instability: Store neat standards at -80°C . Solutions in organic solvents (e.g., benzene, hexane) should be purged with argon/nitrogen to prevent oxidation.

Analytical Utility: LC-MS/MS Methodology

The primary value of this compound lies in its use as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) . Because it shares nearly identical physicochemical properties (solubility, retention time, extraction efficiency) with native lycopene but possesses a distinct mass, it corrects for:

-

Extraction Efficiency: Variations in liquid-liquid extraction recovery.

-

Matrix Effects: Ion suppression or enhancement in the MS source.

Mass Spectrometry Transitions (MRM)

Lycopene is typically analyzed using Atmospheric Pressure Chemical Ionization (APCI) in negative mode. The dominant fragmentation pathway involves the loss of a terminal isoprene unit.[1][2][3]

Critical Mechanism: Since the deuterium labels in this compound are located on the central methyl groups (positions 14, 19), the terminal isoprene unit lost during fragmentation is unlabeled . Consequently, the d6-label is retained in the product ion.

| Analyte | Precursor Ion ( | Product Ion ( | Loss |

| Lycopene (Native) | 536.4 | 467.4 | Terminal Isoprene (69 Da) |

| This compound (IS) | 542.5 | 473.5 | Terminal Isoprene (69 Da) |

Note: The precursor ion in APCI negative mode is often the radical anion

Experimental Workflow Diagram

The following diagram illustrates the validated workflow for quantifying lycopene in human plasma using this compound.

Caption: Optimized bioanalytical workflow for Lycopene quantification. Note the spiking of this compound occurs prior to extraction to normalize recovery.

Detailed Experimental Protocol

Reagents and Standards

-

Stock Solution: Dissolve neat this compound in chloroform or benzene to ~100 µg/mL. Sonicate briefly in the dark.

-

Working Solution: Dilute stock in ethanol to ~1 µg/mL immediately prior to use.

Sample Preparation (Plasma)

-

Aliquot: Transfer 200 µL of human plasma to an amber microcentrifuge tube.

-

IS Addition: Add 20 µL of this compound working solution. Vortex for 10 seconds.

-

Protein Precipitation: Add 200 µL of Ethanol to precipitate proteins and release carotenoids from lipoproteins.

-

Extraction: Add 1000 µL of Hexane. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Recovery: Transfer the upper organic layer (hexane) to a fresh tube.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at room temperature. Do not heat above 35°C to prevent isomerization.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., MeOH/MTBE).

LC-MS/MS Conditions

-

Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3 µm, 2.0 x 100 mm). The C30 stationary phase is critical for resolving geometric isomers (all-trans vs. cis).

-

Mobile Phase A: Methanol / MTBE / Water (83:15:2, v/v/v) + 10 mM Ammonium Acetate.

-

Mobile Phase B: Methanol / MTBE / Water (8:90:2, v/v/v) + 10 mM Ammonium Acetate.

-

Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B), 20-25 min (Hold 80% B).

-

Flow Rate: 0.4 mL/min.

Synthesis and Isotopic Purity

The synthesis of this compound typically follows a C15 + C10 + C15 convergent strategy, utilizing the Wittig-Horner reaction.

-

Central Block (C10): A deuterated C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) is synthesized where the methyl groups are fully deuterated (

). -

Coupling: This central block is reacted with two equivalents of a C15-phosphonate (geranylgeranyl derivative).

-

Result: The resulting

skeleton possesses deuterium labels exclusively on the central methyls (positions 14 and 19), ensuring high isotopic integrity (>98% D).

Why Central Labeling Matters: If the deuterium were placed on the terminal rings (positions 1 or 2), the label could be lost during the specific metabolic or fragmentation processes (e.g., cleavage of terminal isoprene), rendering the internal standard useless for those specific transitions.

References

-

Santa Cruz Biotechnology. this compound (CAS 502-65-8 unlabeled) Product Data Sheet. Retrieved from

-

Toronto Research Chemicals. this compound Product Information & Structure. Retrieved from

-

van Breemen, R. B., et al. (2002). "Liquid chromatography/tandem mass spectrometry of carotenoids using atmospheric pressure chemical ionization." Analytical Chemistry, 74(11), 2774-2781. Link

-

Lin, C. H., et al. (2003). "Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 794(2), 243-248. Link

-

LGC Standards. Certificate of Analysis: this compound. Retrieved from

Sources

An In-depth Technical Guide to Lycopene-d6: The Gold Standard for Carotenoid Bioanalysis

Introduction: The Need for Precision in Carotenoid Research

Lycopene, a bright red tetraterpene and carotenoid pigment found abundantly in tomatoes and other red fruits, is a subject of intense research interest due to its potent antioxidant properties and potential health benefits, including roles in cancer prevention and cardiovascular health.[1][2][3] As researchers delve deeper into its pharmacokinetics, metabolism, and in-vivo mechanisms, the need for highly accurate and precise quantification in complex biological matrices becomes paramount.[4][5][6][7] This necessity has led to the adoption of stable isotope-labeled internal standards as the "gold standard" in bioanalytical mass spectrometry.[8][9] Lycopene-d6, a deuterated analog of lycopene, has emerged as the indispensable tool for researchers demanding the highest levels of data integrity and reliability.

This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its critical application in advanced analytical methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage this tool to achieve accurate, reproducible, and trustworthy results.

Section 1: Chemical Identity and Physicochemical Properties

This compound is structurally identical to its natural counterpart, with the critical exception of six hydrogen atoms being replaced by their heavier, stable isotope, deuterium (²H or D).[10][11][12] This seemingly minor alteration provides a mass shift that is easily distinguishable by a mass spectrometer, without significantly altering the molecule's chemical or physical behavior.[13][14][15]

The key advantage of this near-identical physicochemical profile is that this compound behaves just like endogenous lycopene during the entire analytical process—from extraction and sample cleanup to chromatography and ionization.[8][9] This co-elution and identical response to matrix effects are the cornerstones of its utility, allowing it to perfectly compensate for variations that would otherwise compromise the accuracy of quantification.[8][13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | [16][17] |

| Molecular Formula | C₄₀H₅₀D₆ | [10][11][12] |

| Molecular Weight | 542.91 g/mol | [10][11][12][18] |

| Unlabeled CAS Number | 502-65-8 | [10][11][19][20] |

| Appearance | Deep red solid | [21] |

| Solubility | Soluble in organic solvents such as hexane, chloroform, and methyl tert-butyl ether (MTBE). Insoluble in water. | [1] |

| Stability | Sensitive to light, heat, and oxygen. Should be stored at low temperatures (e.g., -70°C) in the dark under an inert atmosphere. | [22][23] |

Section 2: Synthesis and Isotopic Labeling

The synthesis of this compound is a complex process designed to strategically incorporate deuterium atoms at specific, stable positions within the molecule.[24] While various synthetic routes exist, a common approach involves using deuterated building blocks during the multi-step chemical synthesis of the carotenoid backbone. The goal is to achieve high isotopic purity (typically ≥98%), ensuring a distinct mass signal and minimizing any potential for isotopic crosstalk with the unlabeled analyte.[13] The positions of the deuterium labels are chosen to prevent back-exchange with hydrogen atoms during sample preparation or analysis, a critical factor for maintaining quantitative accuracy.

Section 3: The Critical Role of this compound in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26] In this role, it addresses several fundamental challenges in bioanalysis:

-

Correction for Sample Loss: During multi-step extraction procedures from matrices like plasma or tissue, physical loss of the analyte is almost inevitable. By spiking the sample with a known amount of this compound at the very beginning, any loss of the native lycopene is mirrored by a proportional loss of the deuterated standard. The final quantification is based on the ratio of the analyte to the IS, making the absolute recovery percentage irrelevant.[9][13]

-

Mitigation of Matrix Effects: Biological samples are inherently "dirty" and contain numerous endogenous compounds (lipids, proteins, etc.) that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can artificially suppress or enhance the analyte signal, leading to inaccurate results. Because this compound co-elutes with lycopene and has virtually identical ionization properties, it experiences the same degree of signal suppression or enhancement.[8] This allows the ratio-based calculation to effectively cancel out the matrix effect, yielding a more accurate result.[8][9]

-

Improved Precision and Reproducibility: By normalizing for variations in sample preparation, injection volume, and instrument response, this compound dramatically improves the precision (reproducibility) of the assay.[13][14] This is critical for clinical studies, pharmacokinetic modeling, and any research requiring reliable comparison of data across multiple samples and analytical batches.

Section 4: Experimental Protocol: Quantification of Lycopene in Human Plasma

This section provides a validated, step-by-step protocol for the analysis of lycopene in human plasma using this compound as an internal standard with LC-MS/MS. The causality behind key steps is explained to provide field-proven insight.

Materials and Reagents

-

Human Plasma (K2-EDTA)

-

This compound (Internal Standard Stock)

-

Lycopene (Calibration Standard)

-

Methanol (LC-MS Grade)

-

Methyl tert-butyl ether (MTBE, LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Butylated Hydroxytoluene (BHT)

-

Deionized Water

Workflow Diagram

Caption: LC-MS/MS workflow for lycopene quantification using this compound.

Step-by-Step Methodology

Rationale: All steps involving lycopene must be performed under dim light or using amber vials to prevent light-induced degradation and isomerization.[22] The addition of an antioxidant like BHT is crucial to prevent oxidative degradation during sample processing.

-

Preparation of Standards:

-

Prepare a primary stock solution of this compound in ethanol with 0.1% BHT.

-

Prepare a primary stock of unlabeled Lycopene similarly.

-

From these stocks, create a working internal standard (IS) spiking solution (e.g., 500 ng/mL) and a series of calibration standards (e.g., 1-1000 ng/mL) by serial dilution.

-

-

Sample Preparation (Protein Precipitation & LLE):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.

-

Add 20 µL of the this compound working IS solution to every tube (except blanks) and vortex briefly. Causality: Spiking the IS early ensures it undergoes the exact same extraction process as the analyte, which is the core principle of accurate internal standardization.

-

Add 200 µL of cold methanol (containing 0.1% BHT) to precipitate proteins. Vortex for 30 seconds. Causality: Methanol efficiently denatures and precipitates plasma proteins, releasing the protein-bound lycopene into the solvent.

-

Add 1 mL of MTBE. Vortex vigorously for 2 minutes for liquid-liquid extraction (LLE). Causality: MTBE is an excellent solvent for the nonpolar lycopene, efficiently partitioning it from the aqueous/methanol phase into the organic layer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic (MTBE) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C. Causality: Nitrogen evaporation avoids high temperatures that could degrade the sensitive lycopene molecule.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/MTBE 95:5). Vortex to ensure the residue is fully dissolved. Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and good peak shape.

-

Transfer to an autosampler vial for analysis.

-

LC-MS/MS Instrumental Conditions

-

LC System: HPLC or UHPLC system.

-

Column: A C30 carotenoid column is recommended for separating lycopene isomers. A C18 column can be used for total lycopene analysis.[22][25]

-

Mobile Phase A: Methanol

-

Mobile Phase B: MTBE

-

Gradient: A gradient from a high percentage of methanol to a high percentage of MTBE is typically used to elute the very nonpolar lycopene.[22][25]

-

Flow Rate: 0.5 mL/min

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode. Causality: APCI is preferred for nonpolar molecules like lycopene. Negative ion mode has been shown to produce a unique and stable fragment ion, enhancing selectivity.[22][25][26]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

This compound Transition: Q1: m/z 542.5 → Q3: m/z 473.4 (Calculated based on a +6 Da shift)

-

Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion fragmentation. This allows the instrument to isolate the lycopene signal from the thousands of other compounds present in the plasma extract, even those with the same molecular weight (isobars) like beta-carotene.[25]

Conclusion

References

- Furr, H. C., & Clark, R. M. (2003). Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry. PubMed.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- VIVAN Life Sciences. (n.d.). This compound. VIVAN Life Sciences.

- BenchChem. (2025).

- Schierle, J., et al. (2003). Quantitative Analysis of Lycopene Isomers in Human Plasma Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry.

- Diwadkar-Navsariwala, V., et al. (2003). A physiological pharmacokinetic model describing the disposition of lycopene in healthy men. Journal of Lipid Research.

- Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Richelle, M., et al. (2004). Single-Dose Pharmacokinetic Study of Lycopene Delivered in a Well-Defined Food-Based Lycopene Delivery System (Tomato Paste-Oil Mixture) in Healthy Adult Male Subjects. Cancer Epidemiology, Biomarkers & Prevention.

- ACS Publications. (2003). Quantitative Analysis of Lycopene Isomers in Human Plasma Using High-Performance Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry.

- Rao, A. V., & Agarwal, S. (2004). Single-dose pharmacokinetic study of lycopene delivered in a well-defined food-based lycopene delivery system (tomato paste-oil mixture) in healthy adult male subjects. PubMed.

- OUCI. (n.d.). Single-Dose Pharmacokinetic Study of Lycopene Delivered in a Well-Defined Food-Based Lycopene Delivery System (Tomato Paste-Oil Mixture) in Healthy Adult Male Subjects. OUCI.

- BOC Sciences. (n.d.). Lycopene-[d6]. Labshake.

- Gustin, D. M., et al. (2003). A physiological pharmacokinetic model describing the disposition of lycopene in healthy men. PubMed.

- Johansen, J. E., et al. (n.d.).

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 502-65-8 (unlabeled). SCBT.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- BenchChem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Benchchem.

- BioOrganics. (n.d.). This compound. BioOrganics.

- CymitQuimica. (n.d.). CAS 502-65-8: Lycopene. CymitQuimica.

- MDPI. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. MDPI.

- Kopec, R. E., et al. (2018). Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS. PMC.

- Long, Y., et al. (2024). Physicochemical properties, mechanism of action of lycopene and its application in poultry and ruminant production. PMC.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.

- Tang, G., et al. (2005). Bioavailability of synthetic and biosynthetic deuterated lycopene in humans.

- Wikipedia. (n.d.). Lycopene. Wikipedia.

- LGC Standards. (n.d.). This compound | TRC-L487502-10MG. LGC Standards.

- NIST. (n.d.). Lycopene. NIST WebBook.

- LGC Standards. (n.d.). This compound | TRC-L487502-10MG. LGC Standards.

- Long, Y., et al. (2024). Physicochemical properties, mechanism of action of lycopene and its application in poultry and ruminant production. PubMed.

- PubChem. (n.d.). Lycopene. PubChem.

- Ordóñez-Santos, L. E., et al. (2013). Lycopene Concentration and Physico-Chemical Properties of Tropical Fruits. Food and Nutrition Sciences.

- ChemicalBook. (n.d.). 502-65-8(Lycopene) Product Description. ChemicalBook.

Sources

- 1. Physicochemical properties, mechanism of action of lycopene and its application in poultry and ruminant production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties, mechanism of action of lycopene and its application in poultry and ruminant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lycopene | C40H56 | CID 446925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Single-dose pharmacokinetic study of lycopene delivered in a well-defined food-based lycopene delivery system (tomato paste-oil mixture) in healthy adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A physiological pharmacokinetic model describing the disposition of lycopene in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. vivanls.com [vivanls.com]

- 12. scbt.com [scbt.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. This compound | TRC-L487502-10MG | LGC Standards [lgcstandards.com]

- 18. labshake.com [labshake.com]

- 19. CAS 502-65-8: Lycopene | CymitQuimica [cymitquimica.com]

- 20. Lycopene [webbook.nist.gov]

- 21. Lycopene - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 502-65-8 CAS MSDS (Lycopene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 24. scilit.com [scilit.com]

- 25. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Technical Guide: Isotopic Labeling of Lycopene for Metabolic Studies

Executive Summary: The Bioavailability Paradox

Lycopene presents a unique pharmacokinetic challenge: while dietary intake is predominantly all-trans lycopene (found in red tomatoes), human plasma and tissues are enriched with cis-isomers. Standard chromatographic assays cannot distinguish between newly absorbed lycopene and the substantial endogenous pool accumulated from a lifetime of dietary exposure.

This guide details the application of stable isotopic labeling (

Part 1: Strategic Synthesis Architectures

The choice between biological and chemical synthesis dictates the resolution of your metabolic map.

Biological Synthesis (Uniform Labeling)

Method: Culturing hp-1 tomato cell lines in media containing uniformly labeled

-

Mechanism: The plant metabolizes glucose via the MEP (methylerythritol phosphate) pathway, incorporating

C into the isoprene backbone. -

Result: A "heavy" lycopene isotopomer (

C -

Application: Ideal for total body pool size estimation and compartmental modeling.

Chemical Synthesis (Site-Specific Labeling)

Method: The Wittig-Horner reaction.[1][2]

-

Mechanism: Condensation of two C15-phosphonates with a central C10-dialdehyde.[1]

-

Strategic Labeling: By using

C-labeled C10-dialdehyde, the label is placed specifically at the central conjugated chain (C12–C12'). -

Application: Critical for mechanistic studies. If BCO1 cleaves the molecule centrally, the label is split between the products. If BCO2 cleaves eccentrically, the label remains on the larger fragment.

Visualization: Chemical Synthesis Workflow

The following diagram outlines the convergent synthesis strategy required to produce high-purity, site-specific

Caption: Convergent C15+C10+C15 synthesis strategy ensuring specific labeling of the central polyene chain.

Part 2: Analytical Framework (LC-MS/MS)

Standard Electrospray Ionization (ESI) is often insufficient for lycopene due to its extreme hydrophobicity and lack of ionizable functional groups. Atmospheric Pressure Chemical Ionization (APCI) is the mandatory standard for sensitivity.

The Self-Validating Protocol

To ensure data integrity, the analytical workflow must include an internal standard that behaves chromatographically identical to lycopene but is mass-resolved.

Reagents:

-

Analyte:

C-Lycopene (from subject plasma).[3][4][5][6][7][8] -

Internal Standard (IS): Deuterated Lycopene (

-Lycopene) or

Step-by-Step Methodology:

-

Extraction:

-

Aliquot 200

L plasma. -

Add 10

L Internal Standard ( -

Precipitate proteins with 200

L Ethanol (containing 0.1% BHT to prevent oxidation). -

Extract with 500

L Hexane. Vortex 1 min, Centrifuge 5 min @ 3000g. -

Collect upper organic layer; evaporate under

.

-

-

Reconstitution: Dissolve residue in 50

L MTBE/Methanol (1:1). -

Chromatography (C30 Column):

-

Use a C30 Carotenoid column (e.g., YMC-Carotenoid) to resolve cis from trans isomers.

-

Mobile Phase A: Methanol/MTBE/Water (81:15:4).

-

Mobile Phase B: Methanol/MTBE/Water (6:90:4).

-

-

Mass Spectrometry (APCI+):

Data Summary: Synthesis & Analysis Comparison

| Parameter | Biological Synthesis ( | Chemical Synthesis (Wittig-Horner) |

| Isotopic Purity | ~90-95% (Variable distribution) | >99% (Specific positions) |

| Label Distribution | Uniform (U- | Site-Specific (e.g., C15,15') |

| Cost | Low (Cell culture) | High (Custom organic synthesis) |

| Primary Utility | Kinetic modeling (Pool sizes) | Metabolic pathway elucidation |

| MS Signal | M+40 (Distinct shift) | M+1, M+2, etc. (Depends on label) |

Part 3: Metabolic Mapping & Pathway Logic

The metabolic fate of lycopene is governed by two competing oxygenases: BCO1 (Beta-carotene oxygenase 1) and BCO2 (Beta-carotene oxygenase 2).[11][12][13] Isotopic labeling allows us to differentiate the products of these enzymes.

-

BCO1 (Central Cleavage): Symmetrically cleaves at the 15,15' bond.[11] Rare for lycopene, but theoretically yields acycloretinal.

-

BCO2 (Eccentric Cleavage): The dominant pathway for lycopene. Cleaves at the 9',10' bond, producing apo-10'-lycopenal .[14]

Visualization: The Cleavage Pathway

This diagram illustrates the fate of labeled lycopene, highlighting the critical role of BCO2 in producing apo-lycopenoids.

Caption: Metabolic divergence of lycopene. Note BCO2's preference for cis-isomers, driving apo-lycopenal production.

Part 4: Experimental Design for Human Studies

To generate regulatory-grade data, the clinical protocol must account for the long half-life of lycopene.

Dosing Strategy

-

Dose: 10–30 mg of

C-Lycopene. -

Vehicle: Lipid matrix (e.g., olive oil or yogurt) is mandatory to stimulate chylomicron formation. Lycopene absorption is negligible without dietary fat.

-

Washout: Subjects should follow a low-lycopene diet for 2 weeks prior to dosing to reduce the native pool "noise," although the isotopic label theoretically renders this unnecessary (a key advantage).

Sampling Schedule

Due to the slow turnover of lycopene, a standard 24-hour PK study is insufficient.

-

Absorption Phase (0–24 h): Hourly samples to capture Tmax (typically 6–8 h) and chylomicron clearance.

-

Distribution Phase (Day 2–7): Daily samples to track liver uptake and isomerization.

-

Elimination Phase (Day 14–28): Weekly samples to determine terminal half-life (

).

Key Pharmacokinetic Parameters (Reference Values)

- : 6–8 hours.

- (All-trans): ~5 days.

- (Cis-isomers): ~9 days (Note: cis-isomers persist longer, suggesting recycling or preferential storage).

References

-

Moran, N. E., et al. (2013). "Biosynthesis of highly enriched 13C-lycopene for human metabolic studies using repeated batch tomato cell culturing with 13C-glucose."[3] Food Chemistry. Link

-

Kopec, R. E., et al. (2010). "Identification of an epoxide metabolite of lycopene in human plasma using 13C-labeling and QTOF-MS." Journal of Nutrition.[3][8] Link (Note: Contextual link to related work by same group).

-

Ross, A. B., et al. (2011). "Recommendations for reporting metabolite data in metabolomics." Metabolomics. Link

-

Erdman, J. W., et al. (2015). "Absorption and Distribution Kinetics of the 13C-Labeled Tomato Carotenoid Phytoene in Healthy Adults." American Journal of Clinical Nutrition. Link

-

Amengual, J., et al. (2020). "Lycopene metabolism and its biological significance." American Journal of Clinical Nutrition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. Compartmental and noncompartmental modeling of 13C-lycopene absorption, isomerization, and distribution kinetics in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Absorption and Distribution Kinetics of the 13C-Labeled Tomato Carotenoid Phytoene in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laboratory-Scale Production of 13C-Labeled Lycopene and Phytoene by Bioengineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lycopene Accumulation in Transgenic Mice Lacking One or Both Carotenoid Cleaving Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lycopene metabolism in transgenic mice | IDEALS [ideals.illinois.edu]

- 13. Lycopene: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]

The Lycopene Isomer Paradox: Biosynthesis, Sources, and Bioavailability

This technical guide details the biosynthesis, natural occurrence, and analytical characterization of lycopene isomers, specifically tailored for drug development professionals focusing on bioavailability and API production.

Executive Technical Summary

In the context of drug development and nutraceutical formulation, lycopene presents a fundamental physicochemical paradox. While all-trans-lycopene is the thermodynamic sink and predominant form in nature (representing >90% of lycopene in red tomatoes), the human body preferentially absorbs and accumulates (Z)-isomers (cis-isomers).[1]

-

The Problem: All-trans-lycopene forms crystalline aggregates in chromoplasts, limiting solubility in mixed micelles and reducing bioavailability.[2][3]

-

The Solution: (Z)-isomers (e.g., 5-cis, 9-cis, 13-cis, and tetra-cis) adopt a globular, lipid-dissolved state, significantly enhancing micellarization.

-

The Directive: For therapeutic efficacy, research must pivot from maximizing total lycopene extraction to optimizing the Isomeric Ratio (

) .

Biosynthetic Mechanistics: The "Poly-Cis" Pathway

Contrary to older simplified models, the biosynthesis of lycopene in plants and fungi does not proceed directly to the trans form. It involves a "poly-cis" pathway where cis intermediates are enzymatically isomerized to the trans state.[4]

The CRTISO Checkpoint

The critical enzyme for isomer determination is Carotenoid Isomerase (CRTISO) .[4]

-

Phytoene Synthase (PSY) condenses two GGPP molecules to form 15-cis-phytoene .

-

Desaturation: PDS and ZDS remove hydrogens, extending the conjugated double bond system, but they retain the cis configuration, producing 9,9'-di-cis-

-carotene . -

The Lock: In wild-type organisms (Red Tomato, Blakeslea trispora), ZISO and CRTISO isomerize these intermediates into all-trans-lycopene .

-

The Mutant Advantage: In "Tangerine" mutants (t locus), CRTISO is non-functional. The pathway arrests at 7,9,7',9'-tetra-cis-lycopene (Prolycopene), creating a high-bioavailability natural source.

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic flow and the specific checkpoint where isomeric fate is determined.

Caption: The "Poly-Cis" biosynthetic pathway. Functional CRTISO drives the shift to all-trans-lycopene.

Comparative Source Profiling

For drug development, the choice of source material dictates the downstream processing requirements (e.g., thermal isomerization steps).

| Source Material | Dominant Isomer | Matrix State | Bioavailability Potential | Industrial Viability |

| Red Tomato (S. lycopersicum) | All-trans (>90%) | Crystalline (Chromoplast) | Low (Requires processing) | High (Waste stream valorization) |

| Tangerine Tomato (t mutant) | Tetra-cis (Prolycopene) | Globular (Lipid-dissolved) | Very High (8.5x vs Red) | Moderate (Specialty crop) |

| Gac Fruit (M. cochinchinensis) | All-trans | Lipoprotein-bound | High (Due to fatty acid matrix) | Moderate (Geographic limit) |

| Fungus (Blakeslea trispora) | All-trans | Mycelial lipid droplets | Moderate | High (Fermentation scalable) |

Industrial Production: Blakeslea trispora

While tomatoes are the dietary standard, Blakeslea trispora is the preferred source for high-purity API extraction.

-

Protocol Insight: Co-fermentation of mating types (+) and (-) is required to stimulate trisporic acid production (a hormonal precursor).

-

Pathway Engineering: To maximize lycopene and prevent conversion to

-carotene, cyclase inhibitors (e.g., imidazole or triethylamine) are added to the fermentation media. This chemically mimics the lcy-b mutation, arresting biosynthesis at lycopene.

Experimental Protocols: Extraction & Isomerization

To utilize lycopene in lipid-based drug delivery systems (LBDDS), one must often convert natural trans-lycopene to cis-lycopene.

Protocol: Thermal Isomerization

This protocol describes the conversion of all-trans lycopene to a cis-enriched oleoresin.

Reagents:

-

Lycopene extract (crystalline, >95% purity).

-

Food-grade matrix: Olive oil or Medium Chain Triglycerides (MCT).

-

Stabilizer:

-Tocopherol (to prevent oxidation).

Step-by-Step Methodology:

-

Solubilization: Dissolve crystalline lycopene in MCT oil at a concentration of 0.2 mg/mL. Note: Crystalline lycopene is poorly soluble; suspension is acceptable initially.

-

Deoxygenation: Purge the vessel with Nitrogen (

) gas for 10 minutes. Reasoning: Lycopene is highly susceptible to oxidative degradation at high temperatures. -

Thermal Treatment: Heat the mixture to 80°C - 100°C for 60 minutes.

-

Mechanistic Insight: Thermal energy overcomes the activation energy barrier of the double bonds. The C13-C14 bond is thermodynamically most susceptible to rotation, yielding 13-cis-lycopene.

-

-

Quenching: Rapidly cool to 4°C to "freeze" the isomer profile.

-

Result: Expect a shift from <5% cis to ~40-50% total cis-isomers.

Analytical Validation: HPLC-C30 Methodology

Standard C18 columns cannot resolve lycopene isomers effectively. The hydrophobic interactions are insufficient to separate the geometric kinks of cis isomers. A C30 Carotenoid column is mandatory.

Chromatographic Conditions

-

Column: YMC Carotenoid C30 (250 x 4.6 mm, 5

m).[5][6] -

Mobile Phase A: Methanol / Methyl tert-butyl ether (MTBE) / Water (81:15:4 v/v/v).[5]

-

Mobile Phase B: Methanol / MTBE / Water (6:90:4 v/v/v).[5]

-

Gradient: 0% B to 100% B over 45 minutes.

-

Detection: Diode Array Detector (DAD) at 472 nm.

-

Identification Tip:Cis-isomers exhibit a "hypsochromic shift" (shift to lower wavelength) and the appearance of a "cis-peak" at 360 nm (142 nm below the

).

-

Analytical Workflow Diagram

Caption: Analytical workflow. Note the warning on saponification, which can artificially alter isomer ratios.

References

-

Cooperstone, J. L., et al. (2015). Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial.[7] Molecular Nutrition & Food Research. Link

-

Isaacson, T., et al. (2002). CRTISO: A critical enzyme for lycopene biosynthesis and cis-trans isomerization in plants. The Plant Cell. Link

-

Ishida, B. K., et al. (2007). Tangerine tomatoes: A better source of lycopene? Journal of Agricultural and Food Chemistry. Link

-

Honda, M., et al. (2019). Thermal isomerization of lycopene in tomato pulp and its effect on antioxidant activity. Food Chemistry. Link

-

Schieber, A., & Carle, R. (2005). Occurrence of carotenoid cis-isomers in food: Technological, analytical, and nutritional implications. Trends in Food Science & Technology. Link

-

Mantzouridou, F., & Tsimidou, M. Z. (2008). Lycopene formation in Blakeslea trispora. Chemical aspects of a bioprocess. Trends in Food Science & Technology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tangerine tomatoes beat red variety for lycopene bioavailability [nutraingredients.com]

- 4. aocs.org [aocs.org]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. The determination of lycopene Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Lycopene-d6 for Investigating Lycopene Absorption in Humans

The following technical guide details the application of Lycopene-d6 (hexadeuterolycopene) for assessing human bioavailability. It is designed for researchers and drug development professionals requiring high-precision pharmacokinetic (PK) data in the presence of high endogenous baselines.

Core Directive: The "Endogenous Baseline" Problem

Lycopene (

The Solution: this compound (

-

Exogenous absorption: The specific uptake of the administered dose (this compound).

-

Endogenous kinetics: The background fluctuation of native lycopene (Lycopene-d0).

Chemical Specifications & Formulation Strategy

Tracer Specifications

For human metabolic studies, the position of the deuterium label is critical. It must be located on the polyene chain's methyl groups rather than the terminal isoprene units to prevent loss during metabolic cleavage (e.g., by BCO2 enzymes) or in-source fragmentation during Mass Spectrometry.

| Property | Specification | Critical Note |

| Compound | This compound (all-trans) | Ensure >95% isomeric purity (all-trans). |

| Molecular Weight | ~542.9 Da | +6 Da shift from native (536.9 Da). |

| Isotopic Purity | >98% atom D | Essential to prevent "M-1" overlap with native M+2 isotopes. |

| Stability | Light/O2 Sensitive | CRITICAL: Handle only under yellow light; store at -80°C under Argon. |

Formulation for Oral Delivery

Lycopene is highly lipophilic (logP ~17.6). Crystalline lycopene has near-zero bioavailability (<1%). To ensure physiological absorption, this compound must be dissolved in a lipid matrix prior to administration.

Recommended Formulation Protocol:

-

Dissolution: Dissolve this compound in food-grade olive oil or sunflower oil.

-

Concentration: Target 2–5 mg this compound per 10 mL of oil.

-

Heating: Gently heat to 40–50°C under nitrogen gas flow to ensure complete dissolution of crystals.

-

Verification: Verify concentration via spectrophotometry (

L/mol·cm in hexane at 472 nm) before dosing.

Clinical Experimental Design

Subject Preparation

While this compound mitigates the need for total lycopene depletion, a 2-week "low-carotenoid" run-in period is recommended. This stabilizes the endogenous baseline, reducing metabolic noise in lipid transport systems (chylomicrons).

Dosing & Sampling Schedule

Lycopene absorption is slow (Tmax 6–32h) and biphasic (chylomicron uptake -> liver redistribution -> VLDL secretion).

The "Test Meal" Approach: The dose must be co-administered with a standard high-fat meal (approx. 20–30g fat) to stimulate bile acid secretion and micelle formation.

Sampling Protocol:

-

Pre-dose: t= -1h, 0h (Baseline subtraction).

-

Absorption Phase: t= 2, 4, 6, 8, 10, 12h (Capture Tmax).

-

Distribution/Elimination: t= 24h, 48h, 72h, 168h (7 days).

-

Note: Due to the long half-life (2–5 days), sampling up to 28 days may be required for complete elimination kinetics.

Visual Workflow (Clinical to Lab)

Figure 1: End-to-end workflow from subject dosing to analytical quantification.

Analytical Methodology: LC-MS/MS

Sample Preparation (Extraction)

Saponification is often used to remove triglycerides, but it degrades lycopene. Direct extraction is preferred for d6 studies to preserve isomeric ratios.

-

Aliquot: 200 µL Plasma.

-

Internal Standard: Add different stable isotope (e.g.,

-Lycopene) or structural analog (e.g., -

Precipitation: Add 400 µL Ethanol (precipitates proteins).

-

Extraction: Add 2 mL Hexane:Acetone (1:1). Vortex 2 min. Centrifuge.

-

Reconstitution: Evaporate supernatant under

. Reconstitute in MTBE:Methanol (1:1).

Chromatographic Separation

Standard C18 columns fail to separate lycopene isomers (cis vs. trans).

-

Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm).

-

Mobile Phase:

-

Gradient: Linear gradient from 100% A to 100% B over 30-45 mins.

Mass Spectrometry (APCI - Negative Mode)

Atmospheric Pressure Chemical Ionization (APCI) in negative mode is the gold standard for carotenoids. It generates radical anions

Differentiation Logic: Lycopene fragments via the loss of a terminal isoprene unit (-69 Da) or toluene (-92 Da).[2]

-

Native Lycopene (d0):

-

Parent: m/z 536.9

-

Transition: 536.9

467.4 (Loss of isoprene).

-

-

This compound (Tracer):

-

Assumption: d6 label is on the central chain methyls.

-

Parent: m/z 542.9 (+6 Da).

-

Transition: 542.9

473.4 (Loss of unlabeled isoprene, retaining +6 label).

-

Mass Spectrometry Logic Diagram

Figure 2: MRM (Multiple Reaction Monitoring) logic for distinguishing native vs. deuterated lycopene.

Data Interpretation & Pharmacokinetics[3][4][5]

Calculation of Bioavailability

Using the d6-tracer, absolute bioavailability (

Kinetic Parameters

Summarize your findings using the following standard parameters.

| Parameter | Definition | Typical Value (Human) |

| Peak plasma concentration of d6-lycopene | 10–50 nmol/L (dose dependent) | |

| Time to reach peak concentration | 6–12 hours (chylomicron peak) | |

| Elimination half-life | 2–5 days | |

| Isomer Ratio | Ratio of cis-d6 to trans-d6 | Increases over time (isomerization in vivo) |

Compartmental Modeling

Lycopene kinetics are best described by a three-compartment model :

-

Central Compartment: Plasma/Chylomicrons.

-

Rapid Peripheral: Liver/Adrenals (high turnover).

-

Slow Peripheral: Adipose tissue/Skin (storage).

The d6-tracer allows for the specific fitting of rate constants (

References

-

Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]

-

Lycopene bioavailability and metabolism in humans: an accelerator mass spectrometry study. Source: American Journal of Clinical Nutrition URL:[Link]

-

Bioavailability of synthetic and biosynthetic deuterated lycopene in humans. Source: Nutrition Journal URL:[3][4][Link]

-

Intestinal absorption of lycopene from different matrices and interactions to other carotenoids. Source: European Journal of Nutrition URL:[5][Link]

-

Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS. Source: MDPI (Nutrients) URL:[Link]

-

Lycopene absorption in humans after the intake of two different single-dose lycopene formulations. Source: Pharmacological Research URL:[Link]

Sources

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Uptake of lycopene and its geometrical isomers is greater from heat-processed than from unprocessed tomato juice in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lycopene bioavailability and metabolism in humans: an accelerator mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-Dose Pharmacokinetic Study of Lycopene Delivered in a Well-Defined Food-Based Lycopene Delivery System (Tomato P… [ouci.dntb.gov.ua]

Methodological & Application

Quantification of lycopene in human plasma using Lycopene-d6

Application Note: Absolute Quantification of Lycopene in Human Plasma via Isotope Dilution LC-APCI-MS/MS

Executive Summary & Analytical Rationale

The accurate quantification of lycopene—a highly bioactive, non-provitamin A carotenoid—in human plasma is critical for nutritional epidemiology, pharmacokinetic profiling, and drug development. However, lycopene presents severe analytical challenges: it is highly lipophilic, lacks easily ionizable functional groups, is exquisitely sensitive to photo-oxidation, and exists in plasma as a complex mixture of all-trans and cis isomers.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling the shape-selectivity of a C30 stationary phase with the specificity of negative-ion Atmospheric Pressure Chemical Ionization (APCI) and utilizing Lycopene-d6 as an internal standard, this method overcomes matrix effects, isobaric interferences, and analyte degradation[1].

Mechanistic Insights: The Causality of Method Design

To ensure scientific integrity and assay reproducibility, every parameter in this protocol is designed with a specific mechanistic purpose:

-

Isotope Dilution with this compound: Human plasma is a complex matrix rich in lipids and proteins, leading to variable extraction recoveries and ion suppression in the MS source. This compound (a stable isotope labeled at the central polyene chain) co-elutes with endogenous lycopene and experiences identical matrix effects. By measuring the area ratio of Lycopene to this compound, the assay mathematically cancels out extraction losses and instrument drift[2].

-

Shape Selectivity via C30 Chromatography: Standard C18 columns cannot resolve lycopene from its structural isomers. The polymeric C30 (triacontyl) stationary phase provides deep hydrophobic clefts. The linear, rigid all-trans-lycopene interacts more strongly with these clefts than the "bent" cis-isomers (e.g., 5-cis, 9-cis), allowing for baseline chromatographic separation[1][3].

-

Negative Ion APCI Specificity: Carotenoids ionize poorly via Electrospray Ionization (ESI). APCI utilizes a corona discharge to facilitate charge transfer in the gas phase. In negative mode, lycopene forms a stable radical anion

at m/z 536. Upon Collision-Induced Dissociation (CID), it undergoes a highly specific elimination of a terminal isoprene group (-69 Da) to yield m/z 467. This transition is unique to lycopene and is not observed in isobaric

Fig 1: APCI-MS/MS negative ion fragmentation pathway for Lycopene and this compound.

Materials and Reagents

-

Standards: all-trans-Lycopene (Analytical standard, purity >98%), this compound (Internal Standard).

-

Solvents (LC-MS Grade): Methanol (MeOH), Methyl tert-butyl ether (MTBE), Hexane, Dichloromethane (DCM), Water.

-

Additives: Butylated hydroxytoluene (BHT) to prevent radical-mediated oxidation[5], Formic acid.

-

Consumables: Amber glass vials and inserts (Critical: Lycopene degrades rapidly under ambient UV/fluorescent light).

Step-by-Step Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Self-Validation Check: Always process a blank plasma sample and a blank spiked with this compound alongside unknown samples to verify the absence of background interference and confirm IS response.

-

Thawing: Thaw human plasma samples on ice under dim, amber lighting to prevent photo-isomerization.

-

Aliquot & Spike: Transfer 200 µL of plasma into a 2.0 mL amber microcentrifuge tube. Add 20 µL of this compound working solution (1.0 µg/mL in MTBE). Vortex for 10 seconds.

-

Protein Precipitation: Add 200 µL of ice-cold Ethanol containing 0.1% (w/v) BHT. Vortex vigorously for 30 seconds to denature plasma lipoproteins and release bound carotenoids.

-

Extraction: Add 1.0 mL of Hexane/DCM (5:1, v/v). Vortex continuously for 2 minutes to partition the lipophilic lycopene into the organic phase.

-

Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

-

Collection: Carefully transfer the upper organic layer to a clean amber glass tube using a glass Pasteur pipette (avoid plastics where lycopene can adsorb).

-

Re-extraction: Add another 1.0 mL of Hexane/DCM to the remaining aqueous pellet, vortex, centrifuge, and combine the organic layers to maximize recovery[5].

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of MeOH/MTBE (1:1, v/v). Vortex for 1 minute, sonicate for 30 seconds, and transfer to an amber HPLC vial with a glass insert.

Fig 2: Optimized liquid-liquid extraction workflow for lycopene from human plasma.

LC-MS/MS Instrumental Conditions

-

Analytical Column: YMC Carotenoid C30, 3 µm particle size, 150 × 3.0 mm (Maintain at 25°C to preserve isomer stability).

-

Mobile Phase A: Methanol/Water (95:5, v/v) + 0.1% Formic acid.

-

Mobile Phase B: MTBE + 0.1% Formic acid.

-

Gradient Elution: 0-2 min: 10% B; 2-10 min: linear gradient to 70% B; 10-15 min: 90% B (column wash); 15-20 min: 10% B (re-equilibration). Flow rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ion Source: APCI in Negative Ion Mode.

-

Source Parameters: Corona Discharge Current: -4.0 µA; Source Temperature: 400°C; Nebulizer Gas: 35 psi.

Quantitative Data & Method Validation

The method provides excellent linearity and sensitivity, outperforming traditional Photo-Diode Array (PDA) detection by up to 36-fold[3].

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|

| all-trans-Lycopene | 536.4

Table 2: Summary of Method Validation Parameters

| Parameter | Value / Range | Scientific Implication |

|---|---|---|

| Limit of Detection (LOD) | 11.2 fmol on-column | Allows detection of trace lycopene depletion in clinical cohorts[1]. |

| Limit of Quantitation (LOQ) | 22.8 fmol on-column | Ensures robust baseline quantification[1]. |

| Linear Dynamic Range | 5 – 500 pmol | Covers the physiological spectrum of human plasma concentrations. |

| Extraction Recovery | 88% – 94% | Double extraction with Hexane/DCM effectively liberates bound analytes. |

| Inter-assay Precision (CV%) | < 8.5% | High reproducibility driven by this compound normalization. |

| Autosampler Stability | ~16 hours at 4°C | Samples must be analyzed promptly; lycopene degrades even in dark, cold conditions[1]. |

Troubleshooting & Best Practices

-

Peak Tailing or Broadening: Highly lipophilic compounds like lycopene can precipitate if the injection solvent is too polar. Ensure the reconstitution solvent contains at least 50% MTBE.

-

Isomerization Artifacts: If the ratio of cis to trans isomers artificially increases over a batch run, check the autosampler temperature (must be

4°C) and ensure BHT was added during extraction. Saponification of plasma samples should be strictly avoided, as it actively causes lycopene degradation and isomerization[1]. -

Loss of Sensitivity: APCI corona needles degrade over time and accumulate carbon deposits from lipophilic matrices. Clean the corona needle daily and monitor the baseline noise.

References

-

Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

-

Quantitative Food Compounds Enable Dietary Ontology Referencing across 500 Foods and Human Plasma Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma Source: PMC (National Institutes of Health) URL:[Link]

-

Quantitative Analysis of Carotenoids in Human Plasma Source: University of Groningen (rug.nl) URL:[Link]

Sources

- 1. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Application Note: Quantitative Analysis of Lycopene and Isomers in Biological Matrices via LC-MS/MS with Lycopene-d6 Internal Standard

Executive Summary

Objective: To establish a robust, validated protocol for the quantification of all-trans-lycopene and its cis-isomers in plasma and tissue samples. Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI).[1] Critical Component: The use of Lycopene-d6 as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction variability, matrix effects, and ionization suppression—challenges that render standard HPLC-UV methods prone to error in complex biological matrices.

Scientific Rationale & Experimental Design

Why LC-MS/MS over HPLC-UV?

While HPLC-UV (470-475 nm) is the traditional standard for carotenoids, it lacks the specificity to distinguish lycopene from co-eluting matrix interferences in complex samples like plasma or liver. More importantly, This compound is chemically identical to native lycopene in terms of UV absorption and retention time. Therefore, it cannot be used as an internal standard in UV detection without complete chromatographic separation, which negates its ability to correct for real-time matrix effects.

-

Solution: Mass spectrometry differentiates the native analyte (

536) from the deuterated standard (

Stationary Phase Selection: The C30 Advantage

Lycopene exists primarily as the all-trans isomer in food, but undergoes isomerization to cis-forms (5-cis, 9-cis, 13-cis) in the human body and during thermal processing.

-

C18 Columns: Often fail to resolve these isomers, co-eluting them into a single "total lycopene" peak or merging them with

-carotene. -

C30 (Carotenoid) Columns: Possess a rigid, polymeric stationary phase that recognizes the 3D shape of the molecule, providing baseline separation of geometric isomers.

Materials & Reagents

| Category | Item | Specification/Notes |

| Standards | Lycopene (Native) | |

| This compound | Isotopic purity | |

| Solvents | Methanol (MeOH) | LC-MS Grade.[2] |

| Methyl-tert-butyl ether (MTBE) | HPLC Grade (Essential for solubility). | |

| Hexane, Acetone, Ethanol | HPLC Grade (For extraction).[3][4] | |

| Additives | Ammonium Acetate | 10 mM (Ionization enhancer).[5] |

| BHT (Butylated hydroxytoluene) | Antioxidant preservative (0.1% w/v). | |

| Column | YMC Carotenoid C30 | 3 µm, 2.0 mm x 150 mm (or equivalent). |

Experimental Protocol

Standard Preparation (Critical Handling)

-

Light Sensitivity: Lycopene degrades and isomerizes rapidly under white light. All steps must be performed under yellow monochromatic light or in amber glassware wrapped in aluminum foil.

-

Stock Solution A (Native): Dissolve 1 mg Lycopene in 10 mL MTBE containing 0.1% BHT. Sonicate briefly.[1]

-

Stock Solution B (IS - this compound): Dissolve 100 µg this compound in 10 mL MTBE/MeOH (1:1).

-

Working Internal Standard (WIS): Dilute Stock B to ~500 ng/mL in Ethanol. This will be the spiking solution.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for human plasma (200 µL).

-

Thaw plasma samples on ice in low-light conditions.

-

Spike IS: Add 20 µL of WIS (this compound) to 200 µL of plasma in a 2 mL Eppendorf tube. Vortex for 10 sec.

-

Note: Spiking before extraction is crucial for the IS to track recovery losses.

-

-

Protein Precipitation: Add 200 µL Ethanol (containing 0.1% BHT). Vortex 30 sec to precipitate proteins.

-

Extraction: Add 1000 µL Hexane .

-

Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Carefully transfer the upper organic layer (Hexane) to a fresh amber glass vial.

-

Re-extraction (Optional): For high-accuracy tissue analysis, repeat steps 4-7 and pool the supernatants.

-

Dry Down: Evaporate the solvent under a gentle stream of Nitrogen (

) at room temperature. Do not heat above 30°C. -

Reconstitution: Dissolve the residue in 100 µL of MeOH:MTBE (1:1) . Vortex and transfer to an amber HPLC vial with insert.

LC-MS/MS Instrument Parameters

Chromatography (LC)

-

System: UHPLC or HPLC capable of gradient elution.

-

Column: YMC C30 Carotenoid (150 x 2.0 mm, 3 µm).

-

Temperature: 25°C (Lower temperature improves isomer resolution).

-

Mobile Phase A: Methanol + 10 mM Ammonium Acetate.[5]

-

Mobile Phase B: MTBE + 10 mM Ammonium Acetate.

-

Flow Rate: 0.2 - 0.4 mL/min (Adjust based on column ID).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20% | Initial Conditions |

| 15.0 | 80% | Elution of Isomers |

| 18.0 | 95% | Wash (Lipid removal) |

| 20.0 | 95% | Hold |

| 20.1 | 20% | Re-equilibration |

| 25.0 | 20% | End |

Mass Spectrometry (MS)

-

Source: APCI (Atmospheric Pressure Chemical Ionization).[1]

-

Why APCI? ESI is inefficient for neutral, non-polar hydrocarbons like lycopene. APCI provides robust ionization via charge transfer.

-

-

Polarity: Negative Mode (-).

-

Mechanism: Electron capture typically generates the radical anion

.

-

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| Lycopene (Native) | 536.5 | 467.4 | 25 - 35 | 100 |

| This compound (IS) | 542.5 | 473.4 | 25 - 35 | 100 |

-

Note: The transition represents the loss of a terminal isoprene unit (69 Da). The d6 label is typically stable on the core structure, preserving the mass shift in the fragment. Always perform a "Product Ion Scan" on your specific d6 batch to confirm the transitions.

Workflow Visualization

Caption: Step-by-step workflow for Lycopene extraction and LC-MS/MS analysis, highlighting the critical decision path for column selection.

Data Analysis & Quality Control

Calculations

Quantification is performed using the Internal Standard Method :

Validation Criteria (FDA Bioanalytical Guidelines)

-

Linearity:

.[5] -

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike.

-

Matrix Effect: Calculate Matrix Factor (MF) using this compound. An MF near 1.0 indicates the IS is perfectly compensating for suppression.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor Ionization (APCI) | Check Corona Pin needle condition. Ensure Ammonium Acetate is fresh. |

| Peak Broadening | Sample Solvent Mismatch | Ensure reconstitution solvent strength matches initial mobile phase (start with high MeOH). |

| Isomerization | Light/Heat Exposure | Verify amber glassware usage. Keep autosampler at 4°C. Check BHT levels. |

| Signal Carryover | Lipophilic Adsorption | Use a needle wash of 100% MTBE or Isopropanol between injections. |

References

-

Fang, L., et al. (2003).[1] Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Analytical Chemistry. Link

-

Sander, L. C., et al. (2000). Separation of carotenoid isomers by liquid chromatography. Journal of Chromatography A. Link

-

Kopec, R. E., et al. (2013). Stability of Carotenoids during Storage and Extraction. Current Protocols in Food Analytical Chemistry. Link

-

YMC America. (n.d.). Separation of Carotenoid Isomers using C30 Columns. Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma | MDPI [mdpi.com]

- 3. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Integrity Sample Preparation & Analysis of Lycopene in Biological Tissues

Executive Summary & Scientific Rationale

Lycopene (

-

Extreme Hydrophobicity: (LogP

17.6), requiring non-polar solvents for extraction but polar modifiers for protein precipitation. -

Isomeric Instability: Naturally occurring as all-trans-lycopene, it readily isomerizes to cis-isomers (5-cis, 9-cis, 13-cis) under light, heat, or catalytic conditions. Biological tissues often contain a mixture of isomers; preserving this ratio during extraction is critical for biological relevance.

-

Oxidative Susceptibility: The conjugated polyene chain (11 conjugated double bonds) is a potent scavenger of singlet oxygen but is rapidly degraded by radical attack during sample processing.

This guide moves beyond generic "food analysis" protocols, offering a rigorous, self-validating workflow optimized for low-mass biological samples (10–100 mg).

Core Principles of Extraction

The "Triad of Preservation"

To ensure data integrity, every step of this protocol must adhere to three rules:

-

Photon Shielding: All procedures must be performed under yellow/amber light (cut-off <500 nm).

-

Thermal Control: All solvents must be pre-chilled to 4°C; evaporation steps must not exceed 30°C.

-

Antioxidant Saturation: All organic solvents must contain 0.1% (w/v) Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to arrest radical propagation.

Chromatographic Selection: The C30 Advantage

While C18 columns are standard for general HPLC, they fail to adequately resolve lycopene isomers. This protocol mandates the use of a C30 (Triacontyl) stationary phase . The longer alkyl chains of C30 provide "shape selectivity," allowing the separation of the linear all-trans isomer from the "bent" cis-isomers, which is impossible on standard C18 phases [1].

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the correct extraction pathway based on tissue lipid content.

Figure 1: Decision tree for lycopene extraction. Protocol selection depends on tissue lipid burden to prevent column fouling.

Reagents & Equipment Preparation

Critical Reagents

-

Extraction Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) containing 0.1% BHT.

-

Internal Standard (IS):

-Apo-8'-carotenal.[1][2]-

Rationale: Structurally similar to lycopene but elutes earlier; corrects for volumetric losses and injection variability [2].

-

Stock: 100 µg/mL in Ethanol (store at -80°C).

-

-

Reconstitution Solvent: Methyl tert-butyl ether (MTBE) : Methanol (1:1 v/v).

-

Saponification Solution: 10% (w/v) KOH in Methanol (freshly prepared).

Equipment Setup

-

Homogenizer: Bead beater (e.g., Precellys) or rotor-stator, capable of keeping samples chilled.

-

Nitrogen Evaporator: Set water bath to 25°C.

-

Centrifuge: Refrigerated (4°C), capable of 3,000 x g.

Detailed Protocols

Protocol A: Direct Extraction (Low-Lipid Tissues)

Best for: Prostate, Lung, Kidney, Muscle.

-

Sample Weighing: Weigh ~50 mg of frozen tissue into a light-protected 2 mL tube.

-

Homogenization:

-

Add 200 µL PBS (pH 7.4).

-

Add 200 µL Ethanol (containing 0.1% BHT) to precipitate proteins.

-

Spike IS: Add 10 µL of

-Apo-8'-carotenal working solution (5 µg/mL). -

Homogenize (2 cycles of 30s at 6000 rpm). Keep on ice between cycles.

-

-

Extraction:

-

Add 1 mL Hexane:Acetone (1:1) (with 0.1% BHT).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 min at 4°C.

-

-

Collection: Transfer the upper organic layer (hexane-rich) to a fresh amber glass vial.

-

Re-Extraction (Optional but Recommended): Repeat step 3 with 0.5 mL Hexane to maximize recovery (>95%). Combine organic layers.

-

Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen at 25°C. Do not over-dry.

-

Reconstitution: Dissolve residue in 100 µL MTBE:Methanol (1:1). Vortex for 30s, centrifuge to remove particulates, and transfer to HPLC insert.

Protocol B: Saponification-Assisted Extraction (High-Lipid Tissues)

Best for: Liver, Adipose Tissue. Rationale: Large amounts of triglycerides interfere with lycopene retention and can foul the HPLC column. Saponification hydrolyzes lipids into water-soluble soaps.

-

Homogenization: As in Protocol A (Steps 1-2).

-

Saponification:

-

Add 400 µL of 10% KOH in Methanol .

-

Purge headspace with Nitrogen gas to remove oxygen.

-

Incubate at room temperature for 1 hour in the dark with gentle shaking.

-

Note: Avoid heating (e.g., 60°C) which causes massive isomerization (trans

cis) [3].

-

-

Quenching: Add 400 µL of 10% NaCl solution (aqueous) to stop the reaction and increase ionic strength (salting out).

-

Extraction:

-

Add 2 mL Hexane (with 0.1% BHT).

-

Vortex 2 min; Centrifuge 3,000 x g.

-

-

Wash: Transfer organic layer to a new tube. Wash with 1 mL water to remove residual alkali.

-

Finish: Proceed to Drying and Reconstitution (Protocol A, Steps 6-7).

Analytical Method (HPLC-Vis)

Chromatographic Conditions

| Parameter | Setting |

| Column | YMC Carotenoid C30 (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | Methanol : MTBE : Water (81 : 15 : 4) |

| Mobile Phase B | Methanol : MTBE : Water (6 : 90 : 4) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Critical for isomer resolution) |

| Detection | UV-Vis at 472 nm (Lycopene max) and 460 nm (IS) |

| Injection Vol | 10 - 20 µL |

Gradient Profile

-

0-15 min: 100% A to 50% B (Linear)

-

15-25 min: 50% B to 100% B

-

25-30 min: Hold 100% B (Wash)

-

30-35 min: Re-equilibrate 100% A

Expected Retention Times[1]

- -Apo-8'-carotenal (IS): ~8-10 min

-

13-cis-Lycopene: ~18 min

-

9-cis-Lycopene: ~20 min

-

All-trans-Lycopene: ~22 min

Quality Control & Troubleshooting

System Suitability Criteria

-

Resolution (

): > 1.5 between all-trans-lycopene and nearest cis-isomer. -

Recovery: Spike blank tissue with pure lycopene. Acceptable recovery: 85–115%.

-

Linearity:

over range 0.05 – 5.0 µg/mL.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Oxidation during drying | Ensure N2 stream is gentle; check BHT status. |

| Peak Broadening | Incompatible injection solvent | Ensure reconstitution solvent matches initial mobile phase strength. |

| Isomer Shift | Thermal degradation | Check evaporation temp; ensure saponification was done at RT. |

| Ghost Peaks | Lipid carryover | Use Protocol B (Saponification) or extend column wash step. |

References

-

Sander, L. C., et al. (1994). "C30 stationary phases for the separation of carotenoid isomers."[3] Analytical Chemistry. Link

-

Cooperstone, J. L., et al. (2015). "Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine tomatoes." Journal of Nutrition. Link

-

Teodoro, A. J., et al. (2019). "Effect of lycopene isomerization on cell proliferation and apoptosis in human prostate cancer cells." Food Chemistry. Link

-

Ishida, B. K., & Chapman, M. H. (2009). "Carotenoid extraction from plants using a novel, environmentally friendly solvent." Journal of Agricultural and Food Chemistry. Link

Sources

Application Note: Precision Quantitation of Lycopene in Biological Matrices Using Lycopene-d6 Stable Isotope Dilution

Executive Summary & Challenge Definition

In the analysis of lipophilic biomarkers like Lycopene (ψ,ψ-carotene), researchers face a "perfect storm" of analytical challenges: extreme hydrophobicity, light-induced isomerization, oxidative instability, and severe matrix effects in biological fluids (plasma/serum).

The Core Problem: Matrix Effects (ME) In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and endogenous hydrophobic peptides compete for ionization energy in the source. This results in Ion Suppression (signal loss) or Ion Enhancement (artificial signal gain). Because Lycopene elutes late in reverse-phase gradients (high organic content), it often co-elutes with the "accumulation dump" of phospholipids, rendering external calibration curves useless.

The Solution: Lycopene-d6 (Stable Isotope Dilution) this compound serves as the ideal Internal Standard (IS). As a deuterated analog, it possesses:

-

Identical Extraction Efficiency: It behaves exactly like the analyte during liquid-liquid extraction (LLE).

-

Chromatographic Co-elution: It elutes at virtually the same retention time as endogenous Lycopene.

-

Ionization Tracking: It experiences the exact same suppression/enhancement environment in the MS source.

By calculating the Area Ratio (Analyte/IS), the matrix effect is mathematically cancelled out.

Mechanistic Workflow

The following diagram illustrates the self-correcting nature of the Stable Isotope Dilution Assay (SIDA) workflow.

Caption: Figure 1. SIDA Workflow. The internal standard (this compound) is added prior to extraction, ensuring it compensates for both recovery losses and ionization matrix effects.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]

-

Analyte: Lycopene Standard (≥98% purity).

-

Internal Standard: this compound (isotopic purity ≥99%).

-

Antioxidant: Butylated hydroxytoluene (BHT) – CRITICAL to prevent oxidative degradation.

-

Solvents: LC-MS grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Hexane, Ethanol.[1]

-

Glassware: Amber glass vials (silanized preferred) to prevent light degradation and adsorption.

Stock Solution Preparation[1]

-

This compound Stock: Dissolve in MTBE/THF (1:1) with 0.1% BHT to 100 µg/mL. Sonicate briefly. Store at -80°C.

-

Working IS Solution: Dilute Stock in Ethanol (with 0.05% BHT) to ~500 ng/mL immediately before use.

Sample Preparation (Liquid-Liquid Extraction)

Note: Perform all steps under yellow/dim light.

-

Aliquot: Transfer 200 µL of Plasma/Serum into a 2 mL amber Eppendorf tube.

-

IS Addition: Add 20 µL of This compound Working Solution . Vortex gently (10 sec).

-

Why? This locks in the concentration relative to the sample volume before any loss occurs.

-

-

Protein Precipitation: Add 200 µL Ethanol (containing 0.1% BHT). Vortex (30 sec).

-

Extraction: Add 1000 µL Hexane.

-

Agitation: Shake/Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (Hexane) to a new amber glass vial.

-

Evaporation: Evaporate to dryness under Nitrogen stream at room temperature. Do not apply heat.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase B (MeOH/MTBE). Vortex well.

LC-MS/MS Conditions

-

Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[2]

-

Expert Insight: ESI is often poor for neutral carotenoids. APCI provides robust ionization via charge transfer.

-

-

Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm, 2.0 x 100 mm).

-

Why C30? Essential for separating all-trans-lycopene from cis-isomers.[3]

-

-

Mobile Phase A: Methanol / Water (98:2) + 5mM Ammonium Acetate.

-

Mobile Phase B: MTBE / Methanol (80:20) + 5mM Ammonium Acetate.

-

Gradient:

-

0-2 min: 0% B

-

2-10 min: Linear ramp to 80% B

-

10-12 min: Hold 80% B

-

12.1 min: Re-equilibrate.

-

MRM Transitions (Tune Optimization Required):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Lycopene | 537.4 | 467.3 (Loss of C | ~25 |

| This compound | 543.4 | 473.3 (Loss of C | ~25 |

Note: Precursor masses may vary slightly based on the specific isotope labeling pattern of your this compound supplier. Always perform a direct infusion tune.

Validation: Assessing Matrix Effects

To prove the efficacy of your this compound method, you must quantify the Matrix Effect (ME) and Recovery (RE) according to FDA/EMA guidelines.

The Three-Set Experimental Design

Prepare three sets of samples at Low, Medium, and High QC concentrations:

-

Set A (Neat Standards): Analyte and IS in pure mobile phase.

-

Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with Analyte and IS. (Represents 100% recovery environment but includes matrix suppression).

-

Set C (Pre-Extraction Spike): Analyte and IS spiked into plasma, then extracted. (Standard protocol).

Calculations[9]

Matrix Effect (ME%):

-

Interpretation:

-

100% = No Effect.

-

< 85% = Ion Suppression (Common for Lycopene).

-